molecular formula C6H9ClN2O B1449581 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride CAS No. 1955493-65-8

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1449581
CAS No.: 1955493-65-8
M. Wt: 160.6 g/mol
InChI Key: POZUIOQOBQNLMS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (gamma-aminobutyric acid) receptors, particularly the GABA_A receptor subtype . This interaction is crucial as it modulates the inhibitory neurotransmission in the central nervous system. The compound’s binding to these receptors can influence the receptor’s conformation and function, leading to altered neuronal activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA_A receptors can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at the GABA_A receptor, enhancing the receptor’s activity . This activation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s ability to modulate enzyme activity, such as inhibiting or activating specific enzymes, also contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and function, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance inhibitory neurotransmission without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as sedation and motor impairment. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and physiological outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations to produce various metabolites . These metabolites can have distinct biochemical properties and may contribute to the overall effects of the compound on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to specific subcellular compartments, where it interacts with target biomolecules. The compound’s localization and accumulation in tissues can influence its overall pharmacokinetic and pharmacodynamic properties.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZUIOQOBQNLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CON=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955493-65-8
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.